molecular formula C21H15NO4 B15039359 (Z)-4-((5-(2-methoxyphenyl)furan-2-yl)methylene)-2-phenyloxazol-5(4H)-one

(Z)-4-((5-(2-methoxyphenyl)furan-2-yl)methylene)-2-phenyloxazol-5(4H)-one

Cat. No.: B15039359
M. Wt: 345.3 g/mol
InChI Key: POHASHOTFWRJLH-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4Z)-4-{[5-(2-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE” is a complex organic molecule that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound features a furan ring substituted with a methoxyphenyl group and a phenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4Z)-4-{[5-(2-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Oxazole Ring: The oxazole ring can be formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol.

    Final Coupling Reaction: The final step involves coupling the furan and oxazole rings through a condensation reaction to form the desired compound.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “(4Z)-4-{[5-(2-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE” can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for nucleophilic substitution include alkyl halides and strong bases such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of dihydrooxazole derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, the compound can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules.

Medicine

The compound may have potential therapeutic applications due to its structural similarity to known bioactive molecules. It could be investigated for its activity against various diseases, including cancer and infectious diseases.

Industry

In the materials science industry, the compound can be used as a precursor for the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of “(4Z)-4-{[5-(2-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE” depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The furan and oxazole rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-{[5-(2-HYDROXYPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-4-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

The presence of the methoxy group in “(4Z)-4-{[5-(2-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE” can influence its electronic properties and reactivity compared to similar compounds with different substituents

Properties

Molecular Formula

C21H15NO4

Molecular Weight

345.3 g/mol

IUPAC Name

(4Z)-4-[[5-(2-methoxyphenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C21H15NO4/c1-24-18-10-6-5-9-16(18)19-12-11-15(25-19)13-17-21(23)26-20(22-17)14-7-3-2-4-8-14/h2-13H,1H3/b17-13-

InChI Key

POHASHOTFWRJLH-LGMDPLHJSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=CC=C(O2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(O2)C=C3C(=O)OC(=N3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.